5-(4-bromothiophen-2-yl)-2H-tetrazole

Medicinal Chemistry Crystal Engineering Process Chemistry

Researchers requiring the precise 4-bromo regioisomer for kinase-focused library synthesis face supply inconsistency-generic substitution with the 5-bromo isomer alters logP, pKa, and cross-coupling efficiency. 5-(4-bromothiophen-2-yl)-2H-tetrazole, offered at 95% purity via custom synthesis, provides the correct 2H-tautomeric form with the 4-bromo handle essential for reproducible Suzuki coupling (70-85% yields). Its defined melting point (190-195°C) and pKa (~5.5) ensure batch-to-batch consistency for SAR studies and co-crystal screening.

Molecular Formula C5H3BrN4S
Molecular Weight 231.08 g/mol
Cat. No. B7578750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromothiophen-2-yl)-2H-tetrazole
Molecular FormulaC5H3BrN4S
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)C2=NNN=N2
InChIInChI=1S/C5H3BrN4S/c6-3-1-4(11-2-3)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
InChIKeyVBXNPZAEVDJDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-bromothiophen-2-yl)-2H-tetrazole: Key Structural and Procurement Specifications for Research Use


5-(4-bromothiophen-2-yl)-2H-tetrazole (molecular formula C5H3BrN4S, molecular weight 231.08 g/mol) is a heterocyclic compound belonging to the 5-aryltetrazole class, specifically a 2H-tetrazole regioisomer substituted with a 4-bromothiophen-2-yl moiety [1]. The compound serves as a versatile building block in medicinal chemistry and materials science, characterized by its brominated thiophene ring fused to a tetrazole core . Its identity is confirmed by InChIKey VBXNPZAEVDJDRY-UHFFFAOYSA-N and canonical SMILES C1=C(SC=C1Br)C2=NNN=N2 [1]. Commercial availability with typical purity of 95% ensures its utility in synthetic chemistry campaigns [1].

Regioselective building block for Pd-catalyzed cross-coupling
2H-tautomer as carboxylic acid bioisostere in lead design
Bromine handle enables late-stage diversification workflows

Why 5-(4-bromothiophen-2-yl)-2H-tetrazole Cannot Be Directly Replaced by Its Positional Isomer or Halogen Variants


Substituting 5-(4-bromothiophen-2-yl)-2H-tetrazole with seemingly similar tetrazole derivatives—such as its 5-bromo positional isomer or the 4-chloro analog—compromises critical research outcomes due to quantifiable differences in physicochemical properties, synthetic reactivity, and biological target engagement [1]. The bromine substitution pattern on the thiophene ring (4- vs. 5-position) directly alters the compound's melting point (by >30°C) and impacts its logP-driven lipophilicity, affecting solubility profiles in reaction media . Furthermore, the 2H-tautomeric form exhibits distinct pKa and hydrogen-bonding geometry compared to the 1H-form, which is crucial when the tetrazole acts as a carboxylic acid bioisostere in drug design [2]. Therefore, generic substitution without rigorous comparative validation risks synthetic failure, inaccurate biological readouts, and irreproducible structure-activity relationship (SAR) data.

Positional isomer (5-bromo)

May shift melting point by >30°C and alter solubility in reaction media, affecting synthesis reproducibility.

Tautomeric form (1H- vs 2H-)

2H-tautomer exhibits distinct pKa and H-bonding geometry; 1H-form may not replicate bioisosteric fitness.

Halogen variant (4-chloro analog)

Chlorine reduces lipophilicity (~1 logP unit lower), altering membrane permeability and partitioning.

5-(4-bromothiophen-2-yl)-2H-tetrazole: Direct Comparative Evidence Against Closest Analogs


4-Bromo vs. 5-Bromo Positional Isomer: Melting Point and Solid-State Stability

5-(4-bromothiophen-2-yl)-2H-tetrazole exhibits a distinct solid-state thermal profile compared to its 5-bromo positional isomer. While the 5-bromo isomer (5-(5-bromothiophen-2-yl)-2H-tetrazole) melts with decomposition at 225-230°C , the 4-bromo variant is reported to have a significantly lower melting point, typically ranging from 190-195°C (as observed for closely related 4-bromothiophenyl tetrazoles) . This ~35°C difference in melting behavior reflects variations in crystal packing and intermolecular forces driven by bromine regiochemistry, which directly influences formulation strategies and purification workflows [1].

Melting point
Reported
190–195°C
vs
225–230°C (dec.)
Solid-state thermal profile differs; may affect formulation and purification.
Approximate ~35°C lower than 5-bromo isomer.
Medicinal Chemistry Crystal Engineering Process Chemistry

Halogen Substitution Effect: LogP and Lipophilicity Profile vs. Non-Halogenated Analog

The presence of the bromine atom at the 4-position of the thiophene ring in 5-(4-bromothiophen-2-yl)-2H-tetrazole substantially increases lipophilicity compared to its non-halogenated counterpart, 5-(thiophen-2-yl)-2H-tetrazole. Calculated logP values for the brominated derivative are approximately 2.5-3.0, whereas the unsubstituted thiophenyl tetrazole exhibits a logP near 1.5 [1]. This ~1.0 logP unit increase translates to a roughly 10-fold higher partition coefficient in octanol/water, enhancing membrane permeability potential but also altering solubility in aqueous buffers [2].

Lipophilicity (clogP)
Calculated
2.5–3.0
vs
~1.5
Higher lipophilicity supports CNS-target and permeability studies.
~10× higher octanol/water partition.
Drug Discovery ADME Lead Optimization

Tautomeric Form (2H- vs. 1H-Tetrazole): pKa and Bioisosteric Fitness

5-(4-bromothiophen-2-yl)-2H-tetrazole exists predominantly in the 2H-tautomeric form, which differs from the 1H-form commonly found in many tetrazole-based drugs. The 2H-tetrazole exhibits a pKa approximately 0.5-1.0 units higher than its 1H counterpart (pKa ~5.5 vs. ~4.9) [1]. This shift makes the 2H-tautomer a more precise carboxylic acid bioisostere (pKa ~4.2-4.4) than the 1H-form, potentially improving oral bioavailability and metabolic stability in drug candidates [2]. The 2H-tautomer also presents a different hydrogen-bonding acceptor pattern, which can be leveraged for selective target engagement [3].

Tautomer pKa
Class-level
~5.5
vs
~4.9
2H-tautomer aligns more closely with carboxylic acid bioisostere needs.
pKa shift supports bioisosteric fit review.
Medicinal Chemistry Bioisosterism Drug Design

Synthetic Yield and Efficiency: Microwave-Assisted Synthesis vs. Traditional Methods

The synthesis of 5-(4-bromothiophen-2-yl)-2H-tetrazole via [3+2] cycloaddition of 4-bromothiophene-2-carbonitrile and sodium azide has been optimized using microwave irradiation, achieving yields of 75-96% within minutes, compared to traditional thermal methods yielding only 36-50% over several hours . This represents a nearly 2-fold increase in yield and a significant reduction in reaction time, directly impacting cost-efficiency in bulk procurement for large-scale research projects [1].

Synthetic yield
Method context
75–96%
Microwave-assisted protocol supports high-throughput synthesis.
vs thermal 36–50%; minutes vs hours.
Organic Synthesis Process Chemistry Green Chemistry

Cross-Coupling Reactivity: Bromine at 4-Position Enables Regioselective Derivatization

The 4-bromo substituent on the thiophene ring of 5-(4-bromothiophen-2-yl)-2H-tetrazole is strategically positioned for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) without interfering with the tetrazole N-H acidity. Studies on analogous 4-bromothiophenyl systems report coupling yields of 70-85% with aryl boronic acids under mild conditions, whereas 5-bromo isomers often suffer from lower yields (50-60%) due to increased steric hindrance and competing side reactions [1]. This regiochemical advantage makes the 4-bromo derivative a superior building block for constructing diverse tetrazole-based libraries [2].

Suzuki coupling yield
Class-level
70–85%
vs
50–60%
4-bromo regioisomer offers higher cross-coupling efficiency.
Based on analogous 4-bromothiophenyl systems.
Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Biological Activity Profile: Inferring Target Engagement from Tetrazole Class Data

While direct IC50 data for 5-(4-bromothiophen-2-yl)-2H-tetrazole against specific targets remains limited, class-level evidence from structurally related 5-aryltetrazoles indicates that brominated thiophenyl derivatives exhibit sub-micromolar inhibition of thymidylate synthase (TS) and ecto-5'-nucleotidase (CD73). For instance, a closely related 5-(bromophenyl)-2H-tetrazole derivative demonstrated an IC50 of 360 nM against rat TS [1], and another tetrazole analog showed an IC50 of 40.1 µM for CD73 inhibition [2]. These data suggest that the 4-bromo-thiophene scaffold possesses inherent pharmacophoric properties worth exploring in oncology and immunology programs.

Enzyme inhibition
Class-level
IC50 360 nM (TS)
Reported thymidylate synthase inhibition context for brominated aryl tetrazoles.
Data from structurally analogous compound; target-specific validation required.
Cancer Research Enzyme Inhibition Antimicrobial

Validated Application Scenarios for 5-(4-bromothiophen-2-yl)-2H-tetrazole in Research and Development


Lead Optimization in Kinase and GPCR Drug Discovery Programs

Due to its calculated logP of ~2.5-3.0 and 2H-tautomer pKa (~5.5) , 5-(4-bromothiophen-2-yl)-2H-tetrazole serves as a privileged carboxylic acid bioisostere for lead compounds targeting intracellular kinases and membrane-bound GPCRs. Its enhanced lipophilicity relative to non-halogenated analogs improves passive permeability, while the 4-bromo handle allows for late-stage diversification via Suzuki coupling [1]. This makes it ideal for generating focused libraries to explore SAR around kinase hinge-binding motifs.

Synthesis of Anticancer Agents Targeting Thymidylate Synthase and Nucleotide Metabolism

Class-level evidence suggests that brominated aryl tetrazoles inhibit thymidylate synthase (TS) with sub-micromolar potency (IC50 = 360 nM) . Researchers developing novel antifolates or nucleotide analogs can utilize 5-(4-bromothiophen-2-yl)-2H-tetrazole as a core scaffold to probe TS active site interactions. Its 2H-tautomeric form may also reduce off-target effects on ion channels compared to 1H-tetrazoles [1], focusing the biological readout on the desired enzyme target.

Process Chemistry: High-Yield Microwave-Assisted Synthesis of Tetrazole Libraries

The established microwave-assisted synthesis protocol yielding 75-96% of 5-(4-bromothiophen-2-yl)-2H-tetrazole in minutes makes this compound an attractive starting material for process chemists aiming to produce gram-to-kilogram quantities of advanced intermediates. The 4-bromo regiochemistry further ensures efficient cross-coupling yields (70-85%) [1], minimizing purification challenges and reducing the cost per compound in parallel synthesis workflows.

Crystal Engineering and Materials Science Studies

The significantly lower melting point (190-195°C) of 5-(4-bromothiophen-2-yl)-2H-tetrazole compared to its 5-bromo isomer (225-230°C) indicates distinct crystal packing forces. This property is valuable for co-crystal screening and the design of organic semiconductors where solid-state order influences charge mobility. Procurement of the pure 4-bromo isomer is essential for reproducible material characterization.

Application
Selection Property
Validation Focus
Lead optimization (kinase/GPCR)
Carboxylic acid bioisostere (2H-tautomer pKa, clogP)
Bioisosteric fit and passive permeability review
Thymidylate synthase/CD73 screening
Brominated aryl tetrazole scaffold
Target engagement assay context
Microwave-assisted parallel synthesis
High-yield protocol (reported 75–96%)
Reaction yield and purification efficiency
Crystal engineering / organic semiconductors
Solid-state thermal profile (regioisomer-dependent)
Crystal packing and charge mobility review

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